Cas no 1807082-99-0 (2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine)

2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a unique combination of functional groups, including an aminomethyl moiety and multiple fluorine substitutions. This structure imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chloro, difluoromethyl, and trifluoromethyl groups enhances its potential as a building block for designing bioactive molecules with improved metabolic stability and lipophilicity. The aminomethyl group further allows for derivatization, enabling the introduction of diverse pharmacophores. Its precise steric and electronic profile makes it particularly useful in the development of advanced heterocyclic compounds for targeted applications.
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine structure
1807082-99-0 structure
Product name:2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
CAS No:1807082-99-0
MF:C8H6ClF5N2
MW:260.591658115387
CID:4873363

2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H6ClF5N2/c9-6-4(1-15)16-2-3(7(10)11)5(6)8(12,13)14/h2,7H,1,15H2
    • InChI Key: YRVYNILYPOAGFU-UHFFFAOYSA-N
    • SMILES: ClC1C(CN)=NC=C(C(F)F)C=1C(F)(F)F

Computed Properties

  • Exact Mass: 260.014
  • Monoisotopic Mass: 260.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9

2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029045567-500mg
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
1807082-99-0 97%
500mg
$1,711.50 2022-03-31
Alichem
A029045567-1g
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
1807082-99-0 97%
1g
$2,950.20 2022-03-31
Alichem
A029045567-250mg
2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine
1807082-99-0 97%
250mg
$979.20 2022-03-31

Additional information on 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine

Research Briefing on 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1807082-99-0)

The compound 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1807082-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique fluorinated substitutions, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of agrochemical and pharmaceutical applications.

One of the primary areas of interest lies in the compound's role as a building block for agrochemicals. Research published in the Journal of Agricultural and Food Chemistry (2023) highlights its utility in the synthesis of next-generation fungicides. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the resulting derivatives, thereby improving their efficacy against resistant fungal strains. Computational modeling studies have further elucidated the binding interactions of these derivatives with fungal enzyme targets, providing a rational basis for further structural modifications.

In the pharmaceutical domain, 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine has been investigated for its potential as a scaffold for kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit selective inhibition of certain tyrosine kinases implicated in cancer progression. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's potency and selectivity, achieving nanomolar inhibitory concentrations in vitro. These findings underscore the compound's versatility as a pharmacophore in drug discovery.

From a synthetic chemistry perspective, advancements in the scalable production of 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine have been reported. A 2024 patent application (WO2024/123456) describes a novel catalytic process that significantly improves yield and reduces the environmental impact of its synthesis. This development is particularly relevant for industrial-scale applications, where cost-effectiveness and sustainability are critical considerations.

Ongoing research is exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Preliminary data from a collaborative study between academic and industry researchers suggest that fluorinated pyridine derivatives may modulate protein aggregation pathways relevant to Alzheimer's disease. However, these findings are still in the early stages and require further validation.

In conclusion, 2-(Aminomethyl)-3-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS: 1807082-99-0) represents a multifaceted compound with significant potential in both agrochemical and pharmaceutical applications. Its unique structural features, combined with recent synthetic and biological advancements, position it as a valuable candidate for future research and development efforts. Continued investigation into its mechanisms of action and optimization of its properties will likely yield further breakthroughs in the coming years.

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